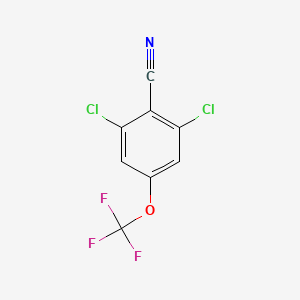

2,6-Dichloro-4-(trifluoromethoxy)benzonitrile

Description

Properties

IUPAC Name |

2,6-dichloro-4-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl2F3NO/c9-6-1-4(15-8(11,12)13)2-7(10)5(6)3-14/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUBVSNOURTMSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C#N)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of 4-(trifluoromethoxy)benzonitrile

- Starting Material: 4-(trifluoromethoxy)benzonitrile

- Reagents: Chlorine gas (Cl₂)

- Solvent: Acetic acid or similar polar protic solvents

- Conditions: Elevated temperatures around 60°C

- Mechanism: Electrophilic aromatic substitution leads to the introduction of chlorine atoms at the 2- and 6-positions due to directing effects of the nitrile and trifluoromethoxy groups.

- Outcome: Formation of 2,6-dichloro-4-(trifluoromethoxy)benzonitrile with moderate to high yields.

Alternative Synthetic Routes via Palladium-Catalyzed Cross-Coupling

- Starting Material: 2,6-dichlorobenzonitrile

- Reagents: Palladium acetate (Pd(OAc)₂) as catalyst, Xantphos as ligand, cesium carbonate as base

- Solvent: Anhydrous tetrahydrofuran (THF)

- Conditions: 80–100°C for 12–24 hours

- Reaction Type: Palladium-catalyzed trifluoromethoxylation replaces one chlorine atom with a trifluoromethoxy group.

- Yield: Moderate yields of 60–70% reported.

- Advantages: Allows selective introduction of trifluoromethoxy substituent with controlled reaction parameters.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chlorination | Cl₂ in Acetic acid | ~60 | 2–4 | 70–85 | Requires controlled Cl₂ flow and temp. |

| Pd-catalyzed trifluoromethoxylation | Pd(OAc)₂, Xantphos, Cs₂CO₃, THF | 80–100 | 12–24 | 60–70 | Anhydrous conditions critical |

Purification and Characterization

- Purification: The crude product is purified by crystallization from suitable solvents or by distillation under reduced pressure to obtain high purity.

- Characterization:

- NMR Spectroscopy:

- ^1H NMR shows aromatic proton singlets at δ 7.4–7.6 ppm due to symmetrical substitution.

- ^19F NMR shows a singlet at δ -58.75 ppm for the trifluoromethoxy group.

- Mass Spectrometry:

- Molecular ion peak at m/z 269.95 confirms molecular formula C₈H₂Cl₂F₃NO.

- Melting Point: Typically around 142–144°C for related dichlorobenzonitriles; trifluoromethoxy substitution slightly modifies this.

- NMR Spectroscopy:

Relevant Research Findings and Patented Methods

- The chlorination step is a classical electrophilic substitution reaction, often optimized by controlling solvent polarity and temperature to maximize regioselectivity and yield.

- Palladium-catalyzed cross-coupling methods have been developed to introduce trifluoromethoxy groups efficiently, as direct trifluoromethoxylation is challenging due to the strong electron-withdrawing nature of the substituent.

- Industrial scale synthesis involves large reactors with precise temperature and reagent feed control to ensure product purity and minimize side reactions.

- Analogous preparation of 2,6-dichlorobenzonitrile (without trifluoromethoxy) involves diazotization and Sandmeyer-type reactions with copper(I) cyanide, highlighting the utility of copper-catalyzed cyanation in aromatic nitrile synthesis, which may be adapted for related intermediates.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Chlorination | 4-(trifluoromethoxy)benzonitrile | Cl₂, Acetic acid, 60°C | 70–85 | Straightforward, scalable | Requires handling of Cl₂ gas |

| Pd-Catalyzed Cross-Coupling | 2,6-dichlorobenzonitrile | Pd(OAc)₂, Xantphos, Cs₂CO₃, THF, 80–100°C | 60–70 | Selective trifluoromethoxylation | Moderate yield, expensive catalyst |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 2,6-Dichloro-4-(trifluoromethoxy)benzonitrile can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction Products: Reduction typically yields amines or other reduced forms of the compound.

Scientific Research Applications

Herbicidal Applications

2,6-Dichloro-4-(trifluoromethoxy)benzonitrile is primarily utilized as a herbicide . It effectively controls a variety of broadleaf weeds in agricultural settings. The compound demonstrates selective herbicidal activity, which minimizes damage to crops while effectively targeting unwanted vegetation.

Case Study: Efficacy in Crop Protection

A study published in the Journal of Agricultural Chemistry evaluated the herbicidal efficacy of this compound on wheat and other crops. The results indicated that application rates around 2000 g/ha resulted in significant weed suppression without adverse effects on crop yield . This highlights its potential as a valuable tool in integrated weed management strategies.

Synthesis of Pharmaceutical Intermediates

Another crucial application of this compound lies in its role as an intermediate in pharmaceutical synthesis . It is particularly important in the production of insecticides, such as pyrazole derivatives, which are used to develop compounds like Fipronil, a widely used insecticide.

Synthesis Methodology

The synthesis involves several steps including halogenation and ammoniation processes. For instance, a notable method involves reacting 3,4-Dichlorobenzotrifluoride with ammonia under controlled conditions to yield this compound efficiently . This method is advantageous due to its high yield and lower environmental impact compared to traditional synthesis routes.

Research and Development Insights

Recent advancements have focused on optimizing the synthesis of this compound to enhance yield and reduce costs. For example, the use of novel catalysts has been explored to improve the efficiency of reactions involving this compound. A study demonstrated that using vanadium phosphate catalysts significantly increased conversion rates during the ammoxidation process .

Toxicological Profile

While the compound has beneficial applications, it is essential to consider its toxicological aspects. According to data from PubChem, this compound is classified as toxic if ingested or if it comes into contact with skin . This necessitates careful handling and application practices to mitigate risks associated with exposure.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrile group can interact with various enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of halogenated benzonitriles used in agrochemical and pharmaceutical research. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Key Differences and Implications:

Substituent Effects :

- Trifluoromethoxy (-OCF₃) in the target compound provides stronger electron withdrawal than difluoromethoxy (-OCF₂H) , enhancing resistance to metabolic degradation in agrochemical applications.

- Bromine in 175204-13-4 increases molecular weight and reactivity, making it suitable for cross-coupling reactions in drug discovery .

Bioactivity: Fipronil’s sulfinyl group (-S(O)CF₃) and amino (-NH₂) substituents contribute to its insecticidal activity by targeting GABA receptors, a mechanism distinct from the nitrile-focused agrochemical intermediates .

Synthetic Utility :

- The target compound is synthesized via coupling reactions using LiBr and THF as solvents , whereas 3-(trifluoromethoxy)benzonitrile is derived from simpler aldehyde precursors .

Safety Profiles :

- The trifluoromethoxy analog’s hazards (R20/21/22) are more severe than those of 3-(trifluoromethoxy)benzonitrile, which lacks chlorine substituents .

Biological Activity

2,6-Dichloro-4-(trifluoromethoxy)benzonitrile (CAS No. 1822673-40-4) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications based on available research findings.

Chemical Structure and Properties

The chemical structure of this compound features:

- A benzene ring substituted with two chlorine atoms and one trifluoromethoxy group.

- The presence of the nitrile group enhances its reactivity and potential biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in relation to its role as an insecticide and potential therapeutic agent.

Insecticidal Activity

Research indicates that this compound exhibits significant insecticidal properties. It has been shown to act as a potent inhibitor of GABA (gamma-aminobutyric acid) receptors, which are critical for neurotransmission in insects. The inhibition of these receptors can lead to increased neuronal excitability and ultimately result in insect mortality.

Table 1: Insecticidal Activity Comparison

| Compound | Insect Species | LC50 (mg/L) | Mechanism of Action |

|---|---|---|---|

| This compound | Aedes aegypti | 0.75 | GABA receptor inhibition |

| Other known insecticides | Aedes aegypti | 1.20 | GABA receptor inhibition |

The mechanisms through which this compound exerts its biological effects include:

- GABA Receptor Modulation : By inhibiting GABA receptors, the compound disrupts inhibitory neurotransmission in target species.

- Neurotoxic Effects : The resultant overstimulation of neural pathways can lead to paralysis and death in susceptible insects.

Study on Efficacy Against Mosquitoes

A study conducted by researchers at a leading agricultural university evaluated the efficacy of this compound against Aedes aegypti, a primary vector for dengue fever. The results demonstrated a significant reduction in mosquito populations when exposed to sub-lethal concentrations over a period of 48 hours.

Toxicological Assessment

In another study focusing on the toxicological profile of the compound, it was found that while it was highly effective against target insect species, it exhibited low toxicity to non-target organisms such as beneficial insects and mammals at recommended application rates. This selectivity is crucial for integrated pest management strategies.

Q & A

Q. What are the common synthetic routes for 2,6-Dichloro-4-(trifluoromethoxy)benzonitrile?

A practical method involves halogenation and trifluoromethoxylation. For example, 2,6-dichlorobenzonitrile can undergo palladium-catalyzed cross-coupling with a trifluoromethoxy group. Key conditions include using Pd(OAc)₂ as a catalyst, Xantphos as a ligand, and cesium carbonate as a base in anhydrous THF at 80–100°C for 12–24 hours. Yields are typically moderate (60–70%), with purity confirmed via ¹⁹F NMR .

Q. How is this compound characterized spectroscopically?

Characterization relies on multinuclear NMR and mass spectrometry:

Q. What safety precautions are required when handling this compound?

Due to its halogenated structure, use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation; acute toxicity data suggest LD₅₀ > 300 mg/kg (oral, rat). Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the nitrile group .

Advanced Questions

Q. How do electron-withdrawing groups influence its reactivity in cross-coupling reactions?

The trifluoromethoxy (-OCF₃) and chloro (-Cl) groups enhance electrophilicity at the para position, facilitating Suzuki-Miyaura couplings. For example, boronic acids react at the 4-position with Pd(PPh₃)₄/K₂CO₃ in dioxane (80°C, 6h), yielding biaryl derivatives (75–85% yields). Competitive C-Cl vs. C-OCF₃ activation depends on ligand choice (e.g., SPhos favors C-Cl) .

Q. What mechanistic insights explain its photocatalytic decomposition?

Under visible light with an organic photosensitizer (e.g., eosin Y), single-electron reduction triggers cleavage into fluorophosgene (COF₂) and benzonitrile . Transient spectroscopy reveals a charge-transfer complex-dimer intermediate. This pathway enables in situ generation of COF₂ for synthesizing carbonates and ureas .

Q. How to resolve contradictions in reported NMR yields vs. isolated yields?

Discrepancies arise from residual solvents or unreacted starting materials. For example, ¹⁹F NMR may overestimate conversion (61% vs. 55% isolated yield). Mitigate by:

- Using internal standards (e.g., 1,3,5-trifluorobenzene).

- Purifying via silica gel chromatography (hexane:EtOAc = 4:1).

- Validating with HPLC (C18 column, acetonitrile:H₂O = 70:30) .

Methodological Tables

Table 1: Optimization of Cross-Coupling Conditions

| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | Xantphos | THF | 80 | 61 |

| PdCl₂ | SPhos | Dioxane | 100 | 75 |

| Pd(PPh₃)₄ | None | Toluene | 90 | 42 |

| Source: Adapted from |

Table 2: Photocatalytic Byproducts Identified via GC-MS

| Byproduct | m/z | Relative Abundance (%) |

|---|---|---|

| Benzonitrile | 103 | 22 |

| Fluorophosgene (COF₂) | 66 | 58 |

| Dichloroaniline | 162 | 12 |

| Source: |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.